Methyl 3-(4-aminophenyl)-2-methylpropanoate
CAS No.: 144871-88-5
Cat. No.: VC8241228
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144871-88-5 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | methyl 3-(4-aminophenyl)-2-methylpropanoate |
| Standard InChI | InChI=1S/C11H15NO2/c1-8(11(13)14-2)7-9-3-5-10(12)6-4-9/h3-6,8H,7,12H2,1-2H3 |
| Standard InChI Key | HKAZGLLLJSDUGU-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=C(C=C1)N)C(=O)OC |
| Canonical SMILES | CC(CC1=CC=C(C=C1)N)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenyl ring substituted with an amino group at the para position, linked to a branched propanoate ester. The methyl group at the second carbon of the propanoate chain introduces steric effects that influence its reactivity and intermolecular interactions. Key structural attributes include:
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IUPAC Name: Methyl 3-(4-aminophenyl)-2-methylpropanoate
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SMILES: CC(CC1=CC=C(C=C1)N)C(=O)OC
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InChI Key: HKAZGLLLJSDUGU-UHFFFAOYSA-N
X-ray crystallography and NMR data confirm the planar geometry of the phenyl ring and the ester group’s tetrahedral configuration.
Physical and Spectral Characteristics
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | 1.1272 (estimated) |
| Refractive Index | 1.5160 (estimated) |
| Solubility | Soluble in chloroform, methanol |
The compound’s NMR spectrum exhibits signals at δ 3.68 ppm (singlet, ester methyl), δ 6.5–7.2 ppm (aromatic protons), and δ 5.67 ppm (amine proton), consistent with its structure .
Synthesis and Reaction Pathways
Fischer Esterification Protocol
The primary synthesis route involves Fischer esterification of 3-(4-aminophenyl)-2-methylpropanoic acid with methanol, catalyzed by sulfuric acid under reflux:
Key steps:
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Acid Activation: Protonation of the carboxylic acid enhances electrophilicity.
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Nucleophilic Attack: Methanol attacks the carbonyl carbon.
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Dehydration: Formation of the ester bond.
Alternative Methods
While Fischer esterification dominates, transesterification using ethyl acetate or enzymatic catalysis (lipases) offers greener alternatives, though yields remain suboptimal .
Comparative Analysis with Structural Analogs
Methyl 3-(4-Hydroxyphenyl)propionate
The amino group’s basicity () versus the hydroxyl group’s acidity () dictates their divergent chemical behaviors .
Industrial and Research Applications
Drug Development
As a scaffold, the compound’s amine and ester groups serve as handles for derivatization. For example, coupling with sulfonamides or heterocycles enhances pharmacokinetic properties .
Biochemical Probes
Fluorescent tagging of the amine group enables tracking in cellular uptake studies, aiding mechanistic investigations of drug delivery.
Challenges and Future Directions
Synthetic Optimization
Current yields (60–75%) necessitate catalyst innovation. Immobilized lipases or ionic liquids may improve efficiency and sustainability .
Toxicity Profiling
Limited data on acute toxicity (LD) and genotoxicity warrant comprehensive in vitro and in vivo studies to assess safety .
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